N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide
Description
N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-9-12(5-8-14(10)21-2)16(20)18-13-6-3-11(4-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIOKVAJGAWMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and reducing agents like hydrogen gas or metal catalysts.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves a two-step reaction with the isolation of intermediates to ensure high purity and yield . The use of safer and more efficient solvents and reagents is prioritized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy and carbamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pigments and dyes due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)benzamide: Lacks the methoxy and methyl substitutions.
4-methoxy-3-methylbenzamide: Lacks the carbamoylphenyl group.
Uniqueness
N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide is unique due to the presence of both the carbamoylphenyl and methoxy-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
